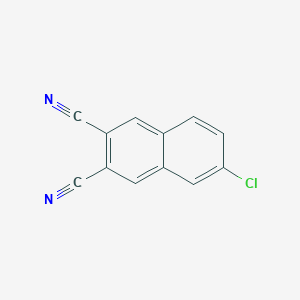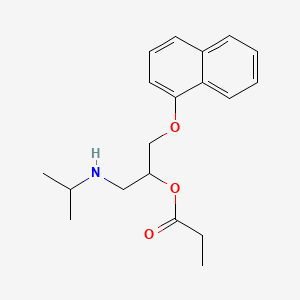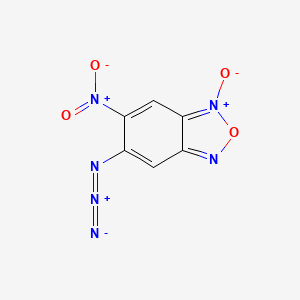
5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features both azido and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of a suitable benzoxadiazole precursor followed by azidation. The nitration can be achieved using concentrated nitric acid under controlled conditions to introduce the nitro group. Subsequently, the azidation step involves the reaction of the nitro compound with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides and nitro compounds, and implementing purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium azide, dimethylformamide (DMF).
Cycloaddition: Alkyne compounds, copper(I) catalysts.
Major Products Formed
Reduction: Formation of 5-amino-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Substitution: Formation of various substituted benzoxadiazoles depending on the nucleophile used.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can react with alkyne-functionalized biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as energetic materials and polymers.
Wirkmechanismus
The mechanism of action of 5-Azido-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Similar in having both azido and nitro groups but differs in the heterocyclic structure.
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole: Similar benzoxadiazole core but with different substituents.
Eigenschaften
CAS-Nummer |
108723-57-5 |
|---|---|
Molekularformel |
C6H2N6O4 |
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
6-azido-5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6H2N6O4/c7-10-8-3-1-4-6(12(15)16-9-4)2-5(3)11(13)14/h1-2H |
InChI-Schlüssel |
VAZVPDIQKQBKNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=[N+](ON=C21)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


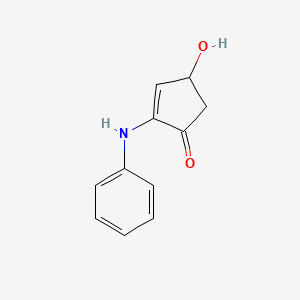
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
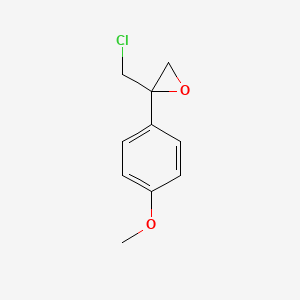
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
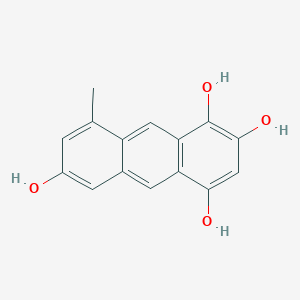
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
